methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
Description
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate is a 1,4-disubstituted 1,2,3-triazole derivative featuring an iodine atom at the 4-position of the triazole ring and a methyl ester group at the 1-position via an acetoxy linker. Its molecular formula is C₅H₆IN₃O₂, with a molecular weight of 220.04 g/mol . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation . The iodine substituent enhances its utility in medicinal chemistry, particularly in radiolabeling applications (e.g., SPECT imaging) due to iodine’s isotopic versatility .
Properties
IUPAC Name |
methyl 2-(4-iodotriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHITHIDQHPWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition, commonly referred to as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific synthetic route for this compound can be outlined as follows:
Preparation of the Azide Intermediate: The synthesis begins with the preparation of the azide intermediate. This can be achieved by reacting an appropriate halide (such as an alkyl halide) with sodium azide in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like tert-butanol. The reaction conditions may include mild heating to facilitate the formation of the triazole ring.
Iodination: The resulting triazole compound is then iodinated at the fourth position using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Esterification: Finally, the iodinated triazole compound is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position of the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium thiolate, or alkoxide salts. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the triazole compound.
Hydrolysis: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Synthesis of Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
The synthesis of this compound typically involves the use of azide-alkyne cycloaddition reactions, a well-known method for constructing triazole derivatives. The presence of the iodine atom enhances the electrophilic character of the triazole ring, making it suitable for further functionalization.
Recent studies have reported efficient synthetic routes that employ metal-free conditions, yielding high purity and good yields without the need for extensive purification steps like chromatography . The methodology can be generalized to synthesize various triazole derivatives, indicating its utility in creating structurally diverse compounds.
Biological Activities
Antimicrobial Properties
this compound has shown promising antimicrobial activity against a range of pathogens. Triazole compounds are known for their ability to disrupt fungal cell wall synthesis and have been investigated for their effectiveness against bacteria and fungi. For instance, derivatives of triazoles have been reported to exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Potential
Research has indicated that triazole-containing compounds may have anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Some studies suggest that modifications on the triazole ring can enhance cytotoxicity against various cancer cell lines . The incorporation of iodine in this compound could further improve its interaction with biological targets.
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold in drug design. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. The compound's ability to form stable complexes with metal ions also opens avenues for its use in developing diagnostic agents or targeted drug delivery systems .
Agrochemical Applications
In agrochemistry, triazoles are widely used as fungicides due to their effectiveness against a broad spectrum of plant pathogens. This compound could potentially be developed into a novel fungicide formulation that offers improved efficacy and lower toxicity compared to existing options . The compound's unique properties might also allow it to be used as a growth regulator or herbicide.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate depends on its specific application and target. In medicinal chemistry, triazole derivatives often exert their effects by interacting with enzymes, receptors, or nucleic acids. The iodine atom at the fourth position of the triazole ring can enhance the compound’s binding affinity to its molecular targets through halogen bonding or hydrophobic interactions. The ester group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity : The iodine atom increases logP (lipophilicity) compared to phenyl analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Melting Points : Iodo derivatives generally exhibit higher melting points (e.g., 220–225°C for compound 7d ) due to halogen bonding, whereas phenyl analogs melt at ~150–160°C .
Crystallographic and Structural Insights
- Molecular Geometry: X-ray studies of ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate () reveal planar triazole rings with dihedral angles <5° relative to adjacent groups. Iodo-substituted analogs likely adopt similar geometries but with shorter C–I bonds (~2.09 Å) influencing packing efficiency .
- Intermolecular Interactions : Halogen bonding in iodo derivatives stabilizes crystal lattices, whereas phenyl derivatives rely on π-π stacking .
Biological Activity
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, and research findings related to this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈N₄O₂I |
| Molecular Weight | 248.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1423034-34-7 |
Synthesis
The synthesis of this compound typically involves the reaction of iodoacetates with azides under copper-catalyzed conditions. This method is part of the broader "click chemistry" approach that facilitates the formation of triazole derivatives efficiently.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Key Findings:
- Compounds similar to this compound have shown promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 15.6 to 31.25 µg/mL for structurally related compounds .
Cytotoxicity and Anticancer Activity
The triazole moiety is known for its role in anticancer activity. Studies have demonstrated that certain triazole derivatives can inhibit cell proliferation across various cancer cell lines.
Case Studies:
- Antiproliferative Effects : A study reported that triazole compounds exhibited IC50 values ranging from 2 µM to over 70 µM against different cancer cell lines including MV4-11 (acute myeloid leukemia) and MCF7 (breast cancer) .
- Mechanism of Action : The antiproliferative activity is often linked to the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other triazole derivatives:
| Compound Name | MIC (µg/mL) against S. aureus | IC50 (µM) against MV4-11 Cells |
|---|---|---|
| This compound | 15.6 - 31.25 | 2 |
| Related Triazole Derivative A | 31.25 | 46 |
| Related Triazole Derivative B | >500 | >70 |
Q & A
Q. What are the common synthetic routes for preparing methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, iodinated triazole derivatives can be synthesized by reacting terminal alkynes with azides under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O). The ester group is introduced via alkylation or substitution reactions using methyl chloroacetate or similar reagents. Structural validation relies on NMR (¹H, ¹³C), IR, and elemental analysis .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the triazole ring (δ ~7.5–8.5 ppm for triazole protons) and ester methyl group (δ ~3.7 ppm).
- IR spectroscopy : To identify carbonyl (C=O, ~1740 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches.
- X-ray crystallography : For unambiguous confirmation of regiochemistry and molecular geometry, as demonstrated in related triazole-acetate derivatives .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Safety measures include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Immediate medical consultation in case of exposure, as advised for structurally similar acetic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of triazole ring formation in this compound synthesis?
Regioselectivity in CuAAC is influenced by:
- Catalyst concentration : Higher Cu(I) concentrations favor 1,4-disubstituted triazoles.
- Solvent polarity : Polar solvents (e.g., DMF) may stabilize intermediates, altering regiochemical outcomes.
- Substrate steric effects : Bulky substituents on the alkyne/azide can direct regiochemistry .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?
- Cross-validate using multiple techniques (e.g., NMR chemical shift calculations vs. X-ray diffraction).
- Re-examine reaction conditions for potential side products or impurities, as seen in studies of analogous triazole-acetamide compounds where spectral data initially suggested alternative structures .
Q. What strategies are employed to study the biological activity of this compound derivatives?
- Molecular docking : To predict binding interactions with target proteins (e.g., enzymes or receptors), as shown in studies of triazole-thiazole hybrids .
- In vitro assays : Assess cytotoxicity, antimicrobial activity, or enzyme inhibition using derivatives with modified substituents (e.g., fluorophenyl or bromophenyl groups) .
Q. How can the stability of this compound be evaluated under varying storage conditions?
- Conduct accelerated stability studies (e.g., exposure to light, humidity, or elevated temperatures).
- Monitor degradation via HPLC or LC-MS, referencing protocols for related heterocyclic esters .
Methodological Notes
- Synthesis : Prioritize CuAAC for scalability and regiocontrol.
- Characterization : Combine spectral and crystallographic data for unambiguous confirmation.
- Biological Testing : Use docking simulations to guide derivative design before empirical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
